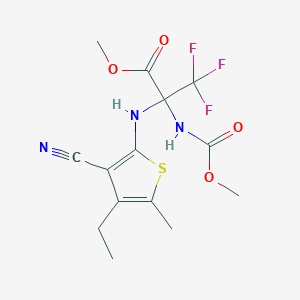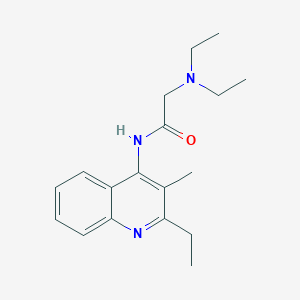![molecular formula C27H30BrN3O B11655278 3-{[4-(3-bromo-4-methoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11655278.png)
3-{[4-(3-bromo-4-methoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “3-{[4-(3-bromo-4-metoxibencil)piperazin-1-il]metil}-9-etil-9H-carbazol” es una molécula orgánica compleja que presenta una combinación de grupos carbazol, piperazina y bencilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “3-{[4-(3-bromo-4-metoxibencil)piperazin-1-il]metil}-9-etil-9H-carbazol” generalmente implica varios pasos:
Formación del núcleo de carbazol: El núcleo de carbazol se puede sintetizar mediante una reacción de ciclización de precursores apropiados.
Bromación y metoxilación: El grupo bencilo se broma y metoxila para introducir los sustituyentes bromo y metoxi.
Acoplamiento de piperazina: El grupo bencilo bromado y metoxilado se acopla luego con piperazina.
Acoplamiento final: El derivado de piperazina se acopla finalmente con el núcleo de carbazol en condiciones adecuadas para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, química de flujo continuo y técnicas de purificación estrictas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de carbazol.
Reducción: Las reacciones de reducción pueden ocurrir en el sustituyente bromo.
Sustitución: Los grupos metoxi y bromo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Derivados de carbazol oxidados.
Reducción: Derivados de bencilo desbromados o reducidos.
Sustitución: Derivados de bencilo sustituidos con varios nucleófilos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas.
Ciencia de materiales:
Biología y medicina
Farmacología: Investigado por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas y antivirales.
Sondas biológicas: Utilizado en la investigación para estudiar vías e interacciones biológicas.
Industria
Síntesis química: Emplea como intermedio en la síntesis de moléculas más complejas.
Productos farmacéuticos: Posible uso en el desarrollo de nuevos medicamentos.
Mecanismo De Acción
El mecanismo de acción de “3-{[4-(3-bromo-4-metoxibencil)piperazin-1-il]metil}-9-etil-9H-carbazol” implica su interacción con dianas moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías exactas dependen de la aplicación específica, como la inhibición de la proliferación de células cancerosas o la actividad antiviral.
Comparación Con Compuestos Similares
Compuestos similares
3-Bromo-4-metoxibenzaldehído: Comparte los sustituyentes bromo y metoxi, pero carece de los grupos piperazina y carbazol.
Derivados de indol: Similar en estructura debido al núcleo heterocíclico aromático, pero difiere en sustituyentes y grupos funcionales.
Singularidad
La singularidad de “3-{[4-(3-bromo-4-metoxibencil)piperazin-1-il]metil}-9-etil-9H-carbazol” radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C27H30BrN3O |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C27H30BrN3O/c1-3-31-25-7-5-4-6-22(25)23-16-20(8-10-26(23)31)18-29-12-14-30(15-13-29)19-21-9-11-27(32-2)24(28)17-21/h4-11,16-17H,3,12-15,18-19H2,1-2H3 |
Clave InChI |
MUQGDTAAFRLGPM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C=C4)OC)Br)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655195.png)
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11655205.png)
![5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11655212.png)

![3-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11655217.png)
![(6Z)-5-Imino-6-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11655219.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655225.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11655228.png)

![2-amino-6-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)pyridine-3,5-dicarbonitrile](/img/structure/B11655244.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11655251.png)
![4-[(Z)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-ethoxyphenyl acetate](/img/structure/B11655264.png)
